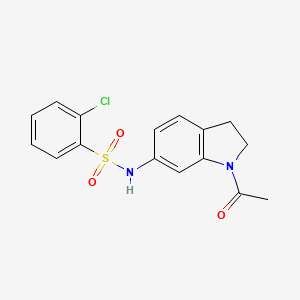
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide, also known as CFI-400945, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2011 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide inhibits CHK1 by binding to the ATP-binding pocket of the protein, thereby preventing its activity. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. The compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects. The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential in the treatment of inflammatory diseases. Additionally, N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has been shown to protect neurons from oxidative stress-induced cell death, suggesting its potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, the compound has been shown to sensitize cancer cells to DNA-damaging agents, which may enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is its limited solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide. One area of research could be the development of more potent and selective CHK1 inhibitors based on the structure of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide. Additionally, the compound could be studied in combination with other cancer therapeutics to enhance their efficacy. Finally, the anti-inflammatory and neuroprotective effects of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide could be further explored for their potential in the treatment of inflammatory and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has been studied for its potential as a cancer therapeutic, particularly in the treatment of solid tumors. The compound has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response and repair. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-10(21)20-7-6-11-2-3-12(8-16(11)20)19-24(22,23)13-4-5-15(18)14(17)9-13/h2-5,8-9,19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVUAUTZZFRGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3398757.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3398760.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398765.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3398766.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3398768.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3398772.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B3398790.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide](/img/structure/B3398805.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3398812.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B3398829.png)



![N-cyclohexyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3398864.png)